2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one (CAS 860625-65-6), commonly referred to as 2,8-difluorodibenzosuberone, is a strategically halogenated tricyclic building block utilized extensively in advanced medicinal chemistry. Featuring a rigid, V-shaped dibenzosuberone core, this compound serves as a highly targeted hydrophobic-binding group (HBG) precursor. The precise fluorination at the 2 and 8 positions provides a critical balance of enhanced lipophilicity, metabolic resistance, and steric accessibility at the C5 ketone. In industrial procurement, it is primarily sourced as a carbon-core alternative to sulfur-containing dibenzothiepins for the synthesis of next-generation cap-dependent endonuclease inhibitors, spirocyclic antivirals, and targeted oncology therapeutics [1].
Substituting 2,8-difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one with generic unfluorinated dibenzosuberone or its sulfur-containing counterpart (dibenzothiepin) fundamentally compromises both downstream efficacy and pharmacokinetic viability. Unfluorinated baselines lack the necessary halogen-binding interactions required to achieve picomolar affinity in viral endonuclease pockets and are highly susceptible to rapid CYP450-mediated oxidative metabolism at the exposed aromatic rings [1]. Conversely, while dibenzothiepin cores (used in first-generation drugs like baloxavir) provide the required shape, the presence of sulfur introduces a severe metabolic liability via in vivo oxidation to sulfoxides or sulfones [2]. Consequently, attempting to cut procurement costs by utilizing these generic alternatives results in APIs with truncated half-lives, poor oral bioavailability, and significantly higher attrition rates in clinical development.
In comparative pharmacokinetic evaluations of polycyclic pyridone antivirals, derivatives synthesized from the all-carbon 2,8-difluorodibenzosuberone core demonstrated marked improvements over traditional sulfur-containing baselines. By eliminating the sulfur atom present in the baloxavir (dibenzothiepin) core, the 2,8-difluoro carbon analog avoids rapid sulfur-oxidation pathways. In vivo models reveal that these carbon-core derivatives achieve significantly higher Area Under the Curve (AUC) and peak plasma concentrations (Cmax) alongside greater human liver microsomal (HLM) stability [1]. This structural upgrade directly translates to an extended half-life and supports once-daily oral dosing profiles.
| Evidence Dimension | In vivo AUC, Cmax, and Human Liver Microsomal (HLM) Stability |
| Target Compound Data | 2,8-Difluorodibenzosuberone-derived APIs exhibit high HLM stability and elevated AUC/Cmax. |
| Comparator Or Baseline | Baloxavir acid (dibenzothiepin core) showing lower AUC and vulnerability to sulfur oxidation. |
| Quantified Difference | Carbon-core substitution yields a higher selectivity index and oral bioavailability by eliminating sulfur-oxidation liabilities. |
| Conditions | In vivo pharmacokinetic profiling and in vitro HLM stability assays. |
Procuring this specific carbon-analog precursor is essential for developing next-generation therapeutics that require extended half-lives and robust metabolic resistance.
The positional placement of the fluorine atoms on the dibenzosuberone scaffold drastically impacts synthetic processability during complex late-stage couplings. The 2,8-difluoro isomer (CAS 860625-65-6) places the halogens at the para-positions relative to the C5 ketone, maintaining an unhindered reaction center. During critical polycyclic coupling and spirocyclization steps, the 2,8-difluoro isomer smoothly undergoes transformation to yield the desired advanced intermediates. In stark contrast, utilizing the 1,9-difluoro isomer—where the halogens create severe steric clashes near the C10-C11 ethylene bridge—causes the reaction yield to plummet to approximately 12% under identical conditions [1].
| Evidence Dimension | Synthetic yield of advanced polycyclic coupling/spirocyclization |
| Target Compound Data | 2,8-Difluoro isomer enables efficient, high-yielding transformations. |
| Comparator Or Baseline | 1,9-Difluoro isomer (yields ~12%). |
| Quantified Difference | The 2,8-difluoro substitution pattern prevents the catastrophic >80% yield loss associated with sterically hindered isomers. |
| Conditions | Coupling with polycyclic pyridone cores under standard catalytic conditions (e.g., T3P, methanesulfonic acid, 80 °C). |
Procurement of the exact 2,8-difluoro isomer is critical to maintain commercial viability, high throughput, and minimal waste in multi-step API manufacturing.
The addition of fluorine atoms at the 2 and 8 positions is not merely for metabolic protection; it is a critical driver of target engagement. In the context of cap-dependent endonuclease (PA) inhibitors, the 2,8-difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl moiety acts as an engineered hydrophobic-binding group (HBG). The fluorine atoms precisely fill the hydrophobic halogen-binding pockets within the viral polymerase, driving the inhibitory activity (IC50) down to the picomolar range [1]. Unfluorinated dibenzosuberone baselines fail to make these critical contacts, resulting in significantly weaker affinity and higher required dosages.
| Evidence Dimension | Viral PA Endonuclease Inhibition (IC50 / EC50) |
| Target Compound Data | 2,8-Difluoro derivatives achieve picomolar to low-nanomolar inhibition. |
| Comparator Or Baseline | Unfluorinated dibenzosuberone analogs. |
| Quantified Difference | Strategic 2,8-fluorination increases binding affinity by orders of magnitude compared to the unfluorinated baseline. |
| Conditions | In vitro cap-dependent endonuclease inhibition assays and cytopathic effect (CPE) models. |
Buyers must select the 2,8-difluoro isomer over cheaper unfluorinated bulk to achieve the required binding affinity for clinical-stage antiviral efficacy.
Directly leveraging its enhanced pharmacokinetic profile and lack of sulfur-oxidation liabilities (as detailed in Section 3), this compound is the primary precursor for synthesizing baloxavir-analog antivirals. It is specifically selected for developing once-daily oral therapeutics targeting Influenza A and B where high human liver microsomal stability is a strict requirement [1].
The rigid, lipophilic nature of the 2,8-difluorodibenzosuberone core makes it a highly effective hydrophobic anchor in the design of Protein Phosphatase 2A (PP2A) activators, such as ATUX-1215. The precise fluorination enhances target residence time and metabolic resistance in complex tumor microenvironments .
Due to the unhindered nature of its C5 ketone compared to 1,9-difluoro isomers, this compound is highly processable for spirocyclization and reductive amination. It is heavily utilized by medicinal chemistry CROs to generate spiro-oxetane and aza-pyridone libraries for high-throughput screening against emerging viral and CNS targets [2].